2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative, characterized by a tricyclic core structure with a butyl group at position 3, a phenyl group at position 7, and an N-(4-fluorophenyl)acetamide side chain at position 5 (Figure 1). This scaffold is of interest due to its structural similarity to bioactive molecules targeting kinases, enzymes, or receptors. The 4-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic interactions, while the butyl chain could influence solubility and membrane permeability .
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-3-13-28-16-26-22-20(17-7-5-4-6-8-17)14-29(23(22)24(28)31)15-21(30)27-19-11-9-18(25)10-12-19/h4-12,14,16H,2-3,13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNBEVWTDWYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction forms the pyrrolo[3,2-d]pyrimidine core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tumor Cell Inhibition
A series of experiments revealed that modifications in the side chains of pyrrolo[3,2-d]pyrimidine derivatives significantly affect their cellular uptake and cytotoxicity profiles. For instance:
- Compound A demonstrated an IC50 value of 1.7 nM against KB human tumor cells.
- Compound B showed improved selectivity for folate receptors compared to RFC transporters, suggesting a pathway for targeted cancer therapies.
Anti-inflammatory Assessment
In vivo models have indicated that certain derivatives maintain anti-inflammatory potency while exhibiting reduced ulcerogenic effects. This dual action makes them suitable candidates for further development as therapeutic agents.
Medicinal Chemistry
The compound's unique structure makes it a valuable scaffold for developing new drugs targeting cancer and inflammatory diseases. Its ability to modulate enzyme activity positions it as a promising candidate for further pharmacological studies.
Drug Development
Research into the synthesis and modification of this compound could lead to the discovery of novel therapeutics with enhanced efficacy and selectivity. The exploration of structure-activity relationships (SAR) is essential for optimizing its pharmacological properties.
Biological Research
The compound serves as a tool in biological research to understand the mechanisms underlying nucleotide metabolism and inflammatory pathways. Its inhibitory effects on specific enzymes can help elucidate their roles in disease processes.
Mechanism of Action
The mechanism of action of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
The pyrrolo[3,2-d]pyrimidine core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Variations in Pyrrolo[3,2-d]pyrimidine Derivatives
Key Observations :
Pharmacokinetic and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
Table 2: Comparative Physical Properties
Key Observations :
- Thermal Stability : The pyrazolo-pyrimidine analog (Example 83) exhibits a high melting point (302–304°C), suggesting strong crystal packing, likely due to fluorine and rigid heterocycles .
- Solubility : The target compound’s acetamide group may improve aqueous solubility compared to sulfanyl or ester-containing analogs .
Biological Activity
The compound 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide , commonly referred to as BB16653, is a pyrrolo[3,2-d]pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N4O2
- Molecular Weight : 380.5 g/mol
- IUPAC Name : N-butyl-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Canonical SMILES : CCCCCNC(=O)CN1C=C(C2=C1C(=O)N(C=N2)CCCC)C3=CC=CC=C3
The biological activity of BB16653 is primarily attributed to its interactions with specific molecular targets that modulate various biological pathways. Research indicates that it may act as an inhibitor of key enzymes involved in critical cellular processes such as:
- Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
- Cyclooxygenase (COX) : Potential anti-inflammatory effects through COX inhibition.
- Lipoxygenase (LOX) : Modulation of inflammatory pathways.
In Vitro Studies
Several studies have evaluated the compound's effectiveness against various biological targets:
- Cholinesterase Inhibition : BB16653 demonstrated significant inhibitory activity against AChE and BChE with IC50 values indicating moderate potency (e.g., AChE IC50 = 10.4 μM) .
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy:
- Cell Proliferation Inhibition : In HeLa cells, BB16653 showed promising results in inhibiting cell proliferation and inducing apoptosis by disrupting microtubule dynamics .
Anti-inflammatory Properties
The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. The exact mechanism involves the modulation of prostaglandin synthesis.
Case Studies
- Study on Cholinesterase Inhibition :
- Anticancer Activity in HeLa Cells :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
